molecular formula C22H17FN2O3 B245057 N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide

Cat. No. B245057
M. Wt: 376.4 g/mol
InChI Key: GNYSKFKKQYGRQI-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide, also known as DMFO, is a fluorescent probe that has been widely used in scientific research. DMFO is a small molecule that can selectively bind to proteins and other biomolecules, making it a valuable tool in various fields of study.

Mechanism of Action

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide binds to proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. Once bound, N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide emits fluorescence that can be detected using various techniques, such as fluorescence spectroscopy and microscopy. The binding of N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide to biomolecules can provide valuable information about their structure, function, and interactions.
Biochemical and Physiological Effects
N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect cell viability or function, making it a safe and reliable tool for scientific research. However, it is important to use N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide in appropriate concentrations and conditions to avoid any potential interference with biological processes.

Advantages and Limitations for Lab Experiments

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide has several advantages for lab experiments, including its high selectivity and sensitivity, ease of use, and compatibility with various techniques. However, it also has some limitations, such as its cost and the need for specialized equipment and expertise to synthesize and use it.

Future Directions

There are several future directions for the use of N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide in scientific research. One potential area is the development of new applications for N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide, such as in the study of protein misfolding and aggregation. Another direction is the optimization of N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide synthesis and modification to improve its properties and reduce its limitations. Additionally, the use of N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide in combination with other probes and techniques may provide new insights into complex biological processes.
Conclusion
N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide is a valuable tool in scientific research, with numerous applications in various fields. Its unique properties and selectivity make it a useful tool for the study of biomolecular interactions and disease mechanisms. As research continues, new applications and directions for N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide are likely to emerge, further expanding its usefulness in scientific research.

Synthesis Methods

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the use of various reagents and solvents to produce the final product. The process is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide has been extensively used in scientific research as a fluorescent probe to detect protein-protein interactions, enzyme activity, and other biomolecular interactions. It has been used in the study of various diseases, including cancer and neurodegenerative disorders. N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide has also been used in the development of new drugs and therapies.

properties

Molecular Formula

C22H17FN2O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C22H17FN2O3/c1-12-8-13(2)20-18(9-12)25-22(28-20)17-11-16(6-7-19(17)26)24-21(27)14-4-3-5-15(23)10-14/h3-11,25H,1-2H3,(H,24,27)/b22-17+

InChI Key

GNYSKFKKQYGRQI-OQKWZONESA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N/C(=C\3/C=C(C=CC3=O)NC(=O)C4=CC(=CC=C4)F)/O2)C

SMILES

CC1=CC(=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=CC(=CC=C4)F)O2)C

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=CC(=CC=C4)F)O2)C

Origin of Product

United States

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